molecular formula C10H9Br2N B1447156 5-(Bromomethyl)quinoline hydrobromide CAS No. 1562194-63-1

5-(Bromomethyl)quinoline hydrobromide

Cat. No.: B1447156
CAS No.: 1562194-63-1
M. Wt: 302.99 g/mol
InChI Key: QBYYUPXBEUSTJK-UHFFFAOYSA-N
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Description

5-(Bromomethyl)quinoline hydrobromide is an organic compound with the molecular formula C10H9Br2N. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. This compound is utilized in various fields of research and industry due to its unique physical, chemical, and biological properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)quinoline hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA gyrase and type IV topoisomerase, enzymes crucial for DNA replication and transcription . The compound promotes the cleavage of bacterial DNA, leading to rapid bacterial death. This interaction highlights its potential as an antimicrobial agent. Additionally, this compound has shown interactions with platelet-derived growth factor receptor tyrosine kinase, indicating its potential in cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects the expression of genes involved in cell growth and survival, thereby modulating cellular metabolism and promoting cell death in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, the compound inhibits DNA gyrase and type IV topoisomerase, leading to the disruption of DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA and other biomolecules. The distribution of the compound within tissues also determines its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or it may accumulate in the cytoplasm to modulate signaling pathways. Understanding the subcellular localization of the compound helps elucidate its mechanism of action and optimize its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)quinoline hydrobromide typically involves the bromination of 8-methylquinoline. One common method includes the use of N-bromosuccinimide as the brominating agent . The reaction is carried out in the presence of a solvent such as carbon tetrachloride under reflux conditions. The resulting product is then treated with hydrobromic acid to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of greener and more sustainable chemical processes, such as microwave-assisted synthesis and solvent-free reaction conditions, is also being explored .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)quinoline hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction reactions: Reduction of the bromomethyl group can lead to the formation of methylquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as the reducing agent.

Major Products

    Nucleophilic substitution: Products include azidoquinoline, thiocyanatoquinoline, and aminoquinoline derivatives.

    Oxidation: Products include quinoline carboxylic acids and quinoline N-oxides.

    Reduction: Products include methylquinoline and its derivatives.

Scientific Research Applications

5-(Bromomethyl)quinoline hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as malaria, tuberculosis, and cancer.

    Industry: Used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.

    Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

    Cinchonine: An alkaloid similar to quinine, used in the treatment of malaria.

    Quinoline N-oxide: A derivative of quinoline with potential antimicrobial and anticancer properties.

Uniqueness

5-(Bromomethyl)quinoline hydrobromide is unique due to its bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of quinoline derivatives with diverse biological activities .

Properties

IUPAC Name

5-(bromomethyl)quinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYYUPXBEUSTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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